molecular formula C14H13NO5 B14180516 methyl (2E)-3-[4-(acetyloxy)-3-methoxyphenyl]-2-cyanoacrylate CAS No. 107115-24-2

methyl (2E)-3-[4-(acetyloxy)-3-methoxyphenyl]-2-cyanoacrylate

Cat. No.: B14180516
CAS No.: 107115-24-2
M. Wt: 275.26 g/mol
InChI Key: NBVRGELKMHKHPP-IZZDOVSWSA-N
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Description

Methyl (2E)-3-[4-(acetyloxy)-3-methoxyphenyl]-2-cyanoacrylate is a chemical compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of an acetyloxy group, a methoxyphenyl group, and a cyanoacrylate moiety, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2E)-3-[4-(acetyloxy)-3-methoxyphenyl]-2-cyanoacrylate typically involves the esterification of the corresponding acid with methanol in the presence of a catalyst. The reaction conditions often include the use of an acid catalyst such as sulfuric acid or hydrochloric acid, and the reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl (2E)-3-[4-(acetyloxy)-3-methoxyphenyl]-2-cyanoacrylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The acetyloxy and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under conditions such as elevated temperatures or the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl (2E)-3-[4-(acetyloxy)-3-methoxyphenyl]-2-cyanoacrylate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological effects.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of adhesives, coatings, and other materials due to its strong bonding properties.

Mechanism of Action

The mechanism by which methyl (2E)-3-[4-(acetyloxy)-3-methoxyphenyl]-2-cyanoacrylate exerts its effects involves interactions with specific molecular targets and pathways. The cyanoacrylate moiety is known for its ability to form strong bonds with various substrates, which is a key factor in its adhesive properties. Additionally, the acetyloxy and methoxy groups may interact with biological molecules, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-cyanoacrylate: A simpler analog with similar adhesive properties but lacking the acetyloxy and methoxy groups.

    Ethyl cyanoacrylate: Another analog with a different alkyl group, used in similar applications.

    Butyl cyanoacrylate: Known for its use in medical adhesives due to its biocompatibility.

Uniqueness

Methyl (2E)-3-[4-(acetyloxy)-3-methoxyphenyl]-2-cyanoacrylate is unique due to the presence of both acetyloxy and methoxy groups, which can enhance its reactivity and potential applications in various fields. These functional groups may also contribute to its biological activity, making it a compound of interest for further research.

Properties

CAS No.

107115-24-2

Molecular Formula

C14H13NO5

Molecular Weight

275.26 g/mol

IUPAC Name

methyl (E)-3-(4-acetyloxy-3-methoxyphenyl)-2-cyanoprop-2-enoate

InChI

InChI=1S/C14H13NO5/c1-9(16)20-12-5-4-10(7-13(12)18-2)6-11(8-15)14(17)19-3/h4-7H,1-3H3/b11-6+

InChI Key

NBVRGELKMHKHPP-IZZDOVSWSA-N

Isomeric SMILES

CC(=O)OC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)OC)OC

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)C=C(C#N)C(=O)OC)OC

Origin of Product

United States

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